REACTION_CXSMILES
|
[Na].[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10](N)=O)=[C:5]([SH:13])[CH:4]=1.[C:14](O)(=O)C>O>[Cl:2][C:3]1[CH:8]=[CH:7][C:6]2[N:9]=[C:10]([CH3:14])[S:13][C:5]=2[CH:4]=1 |^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
4-chloro-2-mercaptophenylurea
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1)NC(=O)N)S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The pressure vessel is closed
|
Type
|
TEMPERATURE
|
Details
|
heated slowly to 150° C.-160° C. in the course of 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
is discharged continuously via a pressure release valve
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(N=C(S2)C)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |